REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[C:3]1[N:4]=[C:5]([NH2:8])[S:6][CH:7]=1.C(#N)C.[Br:14]N1C(=O)CCC1=O>>[Br:14][C:7]1[S:6][C:5]([NH2:8])=[N:4][C:3]=1[C:2]([F:10])([F:9])[F:1]
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Name
|
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
|
FC(C=1N=C(SC1)N)(F)F
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Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
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4 mL
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
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Details
|
The solution was stirred at 60° C. for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction was cooled
|
Type
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CUSTOM
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Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
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Details
|
chromatographed through a Redi-Sep® pre-packed silica gel column (40 g)
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Type
|
WASH
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Details
|
eluting with a gradient of (5%→50% EtOAc in hexane)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N=C(S1)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |